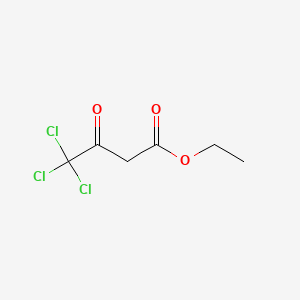
Methyltris(1-methylethoxy)silane
説明
Methyltris(1-methylethoxy)silane is a chemical compound with the molecular formula C10H24O3Si . It contains a total of 37 bonds, including 13 non-H bonds and 6 rotatable bonds .
Molecular Structure Analysis
The molecular structure of Methyltris(1-methylethoxy)silane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The molecule consists of 24 Hydrogen atoms, 10 Carbon atoms, and 3 Oxygen atoms .Chemical Reactions Analysis
Methyltris(1-methylethoxy)silane has been used as a cross-linker in the synthesis of room temperature vulcanized (RTV) silicone rubbers . The curing reaction between a hydroxyl-terminated polydimethylsiloxane (HPDMS) matrix and Methyltris(1-methylethoxy)silane by hydrolytic condensation was verified by IR spectroscopy and 1H NMR .Physical And Chemical Properties Analysis
Methyltris(1-methylethoxy)silane has a molecular mass of 220.38 . It contains a total of 37 bonds, including 13 non-H bonds and 6 rotatable bonds .科学的研究の応用
Corrosion Protection and Material Enhancement
- Organosilane coatings, enriched with nano-fillers like graphene oxide, significantly bolster corrosion resistance and adhesion properties in epoxy coatings applied on steel substrates. These improvements are attributed to better compatibility, barrier properties, and covalent bond formation between the coating layers (Parhizkar, Ramezanzadeh, & Shahrabi, 2018).
Electrical Property Enhancement in Composites
- Surface treatment of silica nanoparticles with organosilanes not only improves their dispersion within epoxy composites but also enhances the electrical properties, such as volume resistivity and dielectric strength, of the resulting materials (Huang, Zheng, Jiang, & Yin, 2010).
Synthesis and Characterization of New Organosilanes
- Research on synthesizing and characterizing new organosilanes, such as various methylpyrrol- and methacryloxypropyl-based silanes, provides insights into their potential applications in creating novel materials with tailored properties (Fritzsche et al., 2014).
Surface Modification and Polymerization Processes
- Organosilanes are used in modifying surface properties of materials, such as silica surfaces, to influence the course and outcome of polymerization processes, potentially affecting the material's mechanical and chemical resistance characteristics (Sindorf & Maciel, 1983).
Enhancement of Thermal Conductivity
- The use of organosilanes for surface modification of particles like aluminum nitride can improve their dispersion in epoxy resins, significantly enhancing the thermal conductivity of protective coatings for electronic components, without compromising electrical insulation properties (Lee et al., 2008).
Catalytic Applications
- Organosilanes, through modifications and functionalization, also play a role in catalysis, such as in the selective oxidation of silanes to silanols, demonstrating the versatility of these compounds in facilitating or enhancing chemical reactions (Adam, Saha-Moller, & Weichold, 2000).
Safety and Hazards
Methyltris(1-methylethoxy)silane is classified as a skin irritant (Category 2 H315), eye irritant (Category 2 H319), and reproductive toxicant (Category 1B H360) according to Regulation (EC) No. 1272/2008 [CLP] . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .
作用機序
Target of Action
Methyltris(1-methylethoxy)silane, also known as METHYL-TRIISOPROPOXY-SILANE, is a compound that primarily targets silicon-based materials. It is often used in the production of silicones and silanes, where it acts as a cross-linking agent .
Mode of Action
Methyltris(1-methylethoxy)silane interacts with its targets by forming covalent bonds with silicon atoms. This interaction results in the formation of a three-dimensional network of silicon-oxygen-silicon bonds, which significantly enhances the mechanical and thermal stability of the resulting material .
Biochemical Pathways
The action of Methyltris(1-methylethoxy)silane affects the silicon-oxygen-silicon bond formation pathway. This pathway is crucial in the production of silicones and silanes, and the downstream effects include enhanced material properties such as increased thermal stability and mechanical strength .
Pharmacokinetics
In its industrial applications, the compound demonstrates high reactivity and low volatility, which impacts its bioavailability in the production process .
Result of Action
The molecular and cellular effects of Methyltris(1-methylethoxy)silane’s action include the formation of a cross-linked network of silicon-oxygen-silicon bonds. This results in materials with enhanced mechanical and thermal properties, making them suitable for various industrial applications .
Action Environment
The action, efficacy, and stability of Methyltris(1-methylethoxy)silane can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals. For example, the compound is known to react slowly with moisture or water . Therefore, it is typically handled and stored under dry conditions to prevent premature reactions .
特性
IUPAC Name |
methyl-tri(propan-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-8(2)11-14(7,12-9(3)4)13-10(5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXDKGBELJJMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
155694-26-1 | |
| Record name | Silane, methyltris(1-methylethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155694-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30204397 | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyltris(1-methylethoxy)silane | |
CAS RN |
5581-67-9 | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5581-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005581679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltris(1-methylethoxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)